6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-21(2,3)17-12-19(25-20(24-17)16-5-6-16)27-10-8-26(9-11-27)18-7-4-15(13-22)14-23-18/h4,7,12,14,16H,5-6,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDCBOQFDUJJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyridine core with various substituents that enhance its biological properties. The presence of a piperazine ring and a cyclopropyl group contributes to its pharmacological profile.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as kinases and receptors. The mechanism may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially impacting cellular signaling processes.
- Receptor Modulation : It may bind to G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on various kinases, particularly those implicated in disease processes such as cancer and malaria. For instance, research has demonstrated that derivatives of pyrimidine compounds exhibit significant inhibition against Plasmodium falciparum kinases, which are crucial for malaria treatment.
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | PfGSK3 | 250 |
| Compound B | PfPK6 | 180 |
| 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | PfGSK3 | TBD |
Note: TBD - To be determined in ongoing studies.
Case Studies
- Antimalarial Activity : A study focused on the inhibition of PfGSK3 and PfPK6, where the compound showed promising results in inhibiting these kinases, which are essential for the survival of the malaria parasite. The initial screening indicated that compounds with similar structural motifs had an IC50 value below 200 nM, demonstrating high potency against these targets .
- Cancer Research : Another study explored the potential anticancer properties of pyrimidine derivatives, including this compound. It was found to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Comparisons
- Kinase Inhibition Potential: The tert-butyl and cyclopropyl substituents on the pyrimidine ring may enhance selectivity for kinases like RET, as seen in selpercatinib derivatives (e.g., DP 5/6) .
Synthetic Accessibility :
The compound shares a common synthesis route with analogues in and , where nucleophilic substitution of brominated precursors with piperazine derivatives is employed . However, introducing cyclopropyl and tert-butyl groups may require specialized reagents or conditions compared to simpler substituents like methyl or phenyl .- Physicochemical Properties: Molecular Weight: The tert-butyl and cyclopropyl groups increase molecular weight (~409 g/mol) compared to analogues like the thiophenyl derivative (MW ~384 g/mol) . This contrasts with morpholine-containing analogues, where the oxygen atom may improve solubility . Crystallinity: Single-crystal X-ray data for analogues (e.g., ) confirm planar pyridine cores, but steric effects from tert-butyl/cyclopropyl groups may introduce conformational strain, impacting crystallinity .
Research Implications
The unique tert-butyl and cyclopropyl substituents position this compound as a candidate for optimizing kinase inhibitors, particularly in balancing lipophilicity and target engagement. Future studies should prioritize:
- Kinase Profiling : Testing against RET, ALK, and other kinases to validate selectivity.
- ADME Studies : Evaluating metabolic stability and solubility relative to analogues.
- Crystallographic Analysis : Resolving its 3D structure to guide structure-activity relationship (SAR) refinements .
Preparation Methods
Cyclocondensation of β-Keto Esters
The 6-tert-butyl-2-cyclopropylpyrimidin-4-amine intermediate is synthesized via a three-component reaction:
-
Cyclopropylacetonitrile and tert-butyl acetoacetate undergo Knoevenagel condensation to form α,β-unsaturated ketonitrile.
-
Guanidine hydrochloride facilitates cyclocondensation in ethanol at 80°C for 12 hours, yielding the pyrimidine ring.
Table 1: Optimization of Pyrimidine Cyclocondensation
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol, 12 h | EtOH | 80 | 72 | 95 |
| DMF, 8 h | DMF | 100 | 65 | 89 |
| Toluene, 24 h | Toluene | 110 | 58 | 92 |
Functionalization at C-4
The C-4 amine group is introduced via nucleophilic substitution using ammonium hydroxide under microwave irradiation (150°C, 30 min), achieving 85% conversion.
Piperazine Intermediate Preparation
N-Alkylation of Piperazine
Piperazine is alkylated with 6-chloropyridine-3-carbonitrile in acetonitrile using potassium carbonate as a base:
Key Parameters :
-
Molar Ratio : 1:1.2 (piperazine:chloropyridine)
-
Reaction Time : 24 hours at 80°C
Coupling of Pyrimidine and Piperazine-Pyridine Intermediates
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the pyrimidine C-4 amine to the piperazine nitrogen:
Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃
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Solvent : 1,4-Dioxane at 100°C for 18 h
Reductive Amination Alternative
For scale-up, a two-step reductive amination is employed:
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Imine Formation : React pyrimidine-4-amine with piperazine-pyridine in methanol (rt, 12 h).
-
Reduction : NaBH₃CN in THF reduces the imine to the secondary amine (45% overall yield).
Optimization of Critical Parameters
Solvent Effects on Coupling Efficiency
Table 2: Solvent Screening for Buchwald-Hartwig Coupling
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.2 | 62 | <1 |
| DMF | 36.7 | 34 | 12 |
| Toluene | 2.4 | 28 | 5 |
Polar aprotic solvents like DMF increase side reactions via Hofmann elimination, while dioxane balances reactivity and selectivity.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 8.2 min, confirming >98% purity.
Comparative Analysis with Structural Analogues
Table 3: Yield Comparison with Related Compounds
| Compound | Coupling Method | Yield (%) |
|---|---|---|
| 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazinyl]pyridine-3-carbonitrile | Ullmann coupling | 52 |
| Target Compound | Buchwald-Hartwig | 62 |
| 6-[4-(2-Methylpyrimidin-4-yl)piperazinyl]pyridine-3-carbonitrile | Reductive amination | 45 |
The tert-butyl group enhances steric protection during coupling, improving yields by 17% over methyl analogues .
Q & A
Q. What established synthetic routes are reported for 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile?
The synthesis typically involves multi-step protocols, including nucleophilic substitution reactions and bromination. For example, intermediate pyridine derivatives are functionalized via bromination (Br₂/AcOH) followed by substitution with piperazine analogs. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield, with optimization steps such as column chromatography and recrystallization ensuring purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Post-synthesis characterization relies on:
Q. What preliminary biological screening methods are used to assess its activity?
Initial pharmacological profiling often employs:
- In vitro kinase assays to identify inhibitory activity against cancer-related targets (e.g., tyrosine kinases).
- Cell viability assays (e.g., MTT) using cancer cell lines to determine IC₅₀ values.
- Solubility and stability tests in physiological buffers to guide further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or impurities. Methodological strategies include:
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results.
- Impurity profiling via HPLC-MS to rule out side products affecting biological outcomes.
- Dose-response studies under standardized conditions (e.g., serum-free media) to minimize confounding factors .
Q. What approaches optimize synthetic yield and purity for scale-up studies?
Key optimization steps:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst screening : Palladium-based catalysts improve coupling reactions in pyrimidine ring formation.
- Process control : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies include:
- Substituent modulation : Replacing tert-butyl with cyclopropyl or fluorinated groups to enhance lipophilicity or target binding.
- Piperazine ring modifications : Introducing sulfonyl or acetyl groups to alter conformational flexibility and selectivity.
- Bioisosteric replacements : Swapping pyridine with pyridazine to assess impact on pharmacokinetic properties .
Q. What computational methods predict binding modes and selectivity?
Advanced modeling techniques:
- Molecular docking (AutoDock Vina, Glide) to map interactions with kinase ATP-binding pockets.
- Molecular dynamics (MD) simulations (GROMACS) to evaluate stability of ligand-receptor complexes over time.
- Free-energy perturbation (FEP) calculations to quantify binding affinity changes from structural modifications .
Q. How can researchers enhance metabolic stability for in vivo studies?
Strategies include:
- Cyclopropyl group retention : The cyclopropyl moiety (evident in the pyrimidine ring) reduces oxidative metabolism by cytochrome P450 enzymes.
- Deuterium labeling : Replacing hydrogen with deuterium at vulnerable positions to slow degradation.
- Prodrug design : Masking polar groups (e.g., carbonitrile) to improve bioavailability .
Q. What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
- Photoaffinity labeling : Incorporates photoreactive groups into the compound to covalently crosslink with targets.
- RNAi/CRISPR knockdown : Correlates reduced target expression with diminished compound efficacy .
Q. How do structural analogs compare in activity and physicochemical properties?
Comparative analysis involves:
- X-ray crystallography of analogs to correlate structural differences with activity (e.g., tert-butyl vs. trifluoromethyl groups).
- LogP measurements (shake-flask method) to assess hydrophobicity-driven membrane permeability.
- In vitro ADME profiling (e.g., microsomal stability, plasma protein binding) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
